Product packaging for 6-(Trimethylsilyl)hex-4-yn-1-amine(Cat. No.:CAS No. 101195-68-0)

6-(Trimethylsilyl)hex-4-yn-1-amine

Cat. No.: B11913333
CAS No.: 101195-68-0
M. Wt: 169.34 g/mol
InChI Key: KXVONVDQCLRRFU-UHFFFAOYSA-N
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Description

Contextualization within Alkynylsilane Chemistry

Alkynylsilanes, characterized by a direct bond between a silicon atom and a sp-hybridized carbon of an alkyne, are a pivotal class of compounds in organic synthesis. nih.govthieme-connect.com The presence of the silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, imparts unique reactivity and stability to the alkyne. nih.govthieme-connect.comgelest.com The TMS group can act as a protecting group for the terminal alkyne's acidic proton, preventing unwanted reactions with bases or nucleophiles. gelest.comtandfonline.com This protective role is crucial in multi-step syntheses where other parts of the molecule need to undergo reactions that would otherwise be incompatible with a free terminal alkyne. tandfonline.comcureffi.org

Furthermore, the C-Si bond in alkynylsilanes can be selectively cleaved under mild conditions, such as with fluoride (B91410) ions (e.g., TBAF) or potassium carbonate in methanol, to regenerate the terminal alkyne. gelest.comccspublishing.org.cn This facile deprotection adds to their synthetic utility. gelest.comccspublishing.org.cn The silyl group also influences the regioselectivity of reactions at the triple bond due to steric and electronic effects. thieme-connect.comx-mol.com In the case of 6-(trimethylsilyl)hex-4-yn-1-amine, the alkynylsilane moiety provides a stable yet reactive handle for a variety of coupling and cyclization reactions.

Significance of Multifunctional Amines in Chemical Synthesis

Amines are fundamental building blocks in organic chemistry, renowned for their versatility in forming new carbon-nitrogen bonds. amerigoscientific.comnumberanalytics.compurkh.com They serve as key intermediates in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and materials. amerigoscientific.comnumberanalytics.com Molecules that possess an amine in conjunction with another reactive group, such as an alkyne, are termed multifunctional amines. These compounds are particularly valuable as they allow for sequential or one-pot reactions to build complex structures with high efficiency. mdpi.comacs.orgresearchgate.net

The primary amine group in this compound can act as a nucleophile, participating in reactions like acylation, alkylation, and the formation of imines. amerigoscientific.comnumberanalytics.com This reactivity, combined with the capabilities of the silyl-protected alkyne, opens up pathways to a diverse range of nitrogen-containing molecules. For instance, aminoalkynes are precursors to various nitrogen heterocycles, which are prevalent scaffolds in biologically active compounds. mdpi.comresearchgate.netnih.gov The strategic placement of the amine and alkyne within the same molecule facilitates intramolecular cyclization reactions, leading to the formation of cyclic amines, lactams, and other heterocyclic systems. mdpi.com

Strategic Positioning of Silyl-Protected Alkynes in Retrosynthetic Analysis

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. Protecting groups play a critical role in this process by masking reactive functional groups, thereby enabling selective transformations at other sites in the molecule. cureffi.orgchemistry.coach

The trimethylsilyl group on the alkyne in this compound serves as an excellent protecting group in retrosynthetic planning. gelest.comyoutube.com When designing a synthesis, a chemist can introduce the silyl-protected alkyne early on, perform various reactions on other parts of the molecule (including transformations involving the amine group), and then deprotect the alkyne at a later stage to reveal the terminal triple bond for further functionalization. gelest.comccspublishing.org.cnyoutube.com For example, the alkyne can be protected while the amine is used to construct a specific molecular fragment; subsequently, the deprotected alkyne can participate in a cross-coupling reaction like the Sonogashira coupling. nih.govthieme-connect.com This orthogonality of reactivity is a cornerstone of modern synthetic strategy. acs.org The stability of the TMS group to many reaction conditions, including those involving Grignard reagents, further enhances its utility. tandfonline.com

Overview of Research Paradigms for Terminal Alkyne-Amine Conjugates

Compounds that contain both a terminal alkyne and an amine group, known as terminal alkyne-amine conjugates, are at the forefront of various research areas in organic synthesis. acs.orgresearchgate.netmdpi.com A primary focus is the development of novel methods for the synthesis of nitrogen-containing heterocycles. mdpi.comresearchgate.netnih.govnih.gov The dual functionality allows for elegant cascade reactions where multiple bonds are formed in a single operation, leading to increased synthetic efficiency and atom economy. nih.gov

Research has demonstrated the utility of aminoalkynes in transition metal-catalyzed reactions. For instance, palladium, gold, and ruthenium catalysts have been employed to effect intramolecular hydroamination and other cyclization cascades, yielding a variety of ring systems. mdpi.com These methods are often highly regioselective and stereoselective. Furthermore, the development of linkers containing both alkyne and amine functionalities has been crucial in the field of bioconjugation, where they are used to attach multiple entities, such as peptides or small molecules, to oligonucleotides. acs.orgresearchgate.net The alkyne group can participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a highly efficient and specific method for conjugation. acs.org

The exploration of new synthetic routes to these conjugates and their application in the synthesis of complex natural products and pharmaceutically relevant molecules continues to be an active area of investigation. mdpi.comnih.govrsc.org

PropertyValue
Molecular Formula C9H19NSi
Molecular Weight 169.34 g/mol
IUPAC Name This compound
CAS Number 101195-68-0
SMILES CSi(C)C#CCCCN
InChIKey KXVONVDQCLRRFU-UHFFFAOYSA-N
LogP 2.76720
PSA 26.02000
Source: uni.lunbinno.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NSi B11913333 6-(Trimethylsilyl)hex-4-yn-1-amine CAS No. 101195-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101195-68-0

Molecular Formula

C9H19NSi

Molecular Weight

169.34 g/mol

IUPAC Name

6-trimethylsilylhex-4-yn-1-amine

InChI

InChI=1S/C9H19NSi/c1-11(2,3)9-7-5-4-6-8-10/h4,6,8-10H2,1-3H3

InChI Key

KXVONVDQCLRRFU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CCCCN

Origin of Product

United States

Reactivity and Transformational Chemistry of 6 Trimethylsilyl Hex 4 Yn 1 Amine

Functional Group Interconversions of the Amine Moiety

The primary amine group of 6-(trimethylsilyl)hex-4-yn-1-amine is a key site for synthetic modifications, allowing for the introduction of various substituents and the formation of derivatives suitable for further chemical transformations.

N-Alkylation and Acylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing new carbon-based groups onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

N-Alkylation involves the reaction of the amine with an alkyl halide or another suitable alkylating agent. This process can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants. For instance, the reaction with one equivalent of an alkyl halide would primarily yield the corresponding secondary amine.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This transformation is often used to protect the amine group or to introduce a carbonyl functionality that can participate in subsequent reactions.

Reaction TypeReagent ExampleProduct Type
N-AlkylationAlkyl Halide (e.g., Ethyl Iodide)Secondary Amine
N-AcylationAcyl Chloride (e.g., Acetyl Chloride)Amide

Formation of Amine Derivatives for Further Chemical Transformations

The primary amine of this compound can be converted into a variety of derivatives that serve as precursors for more complex molecular architectures. These derivatives can be designed to facilitate specific cyclization reactions or to introduce functionalities that direct subsequent transformations.

One important class of derivatives includes those that can undergo intramolecular reactions. For example, by introducing an appropriate functional group onto the nitrogen, the molecule can be primed for intramolecular hydroamination or other cyclization cascades, leading to the formation of nitrogen-containing heterocyclic compounds. psu.eduacs.org The synthesis of such derivatives often involves standard organic transformations to append the desired reactive partner to the amine nitrogen. mdpi.com

Reactions Involving the Trimethylsilyl-Protected Alkyne Functionality

The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, preventing its participation in unwanted side reactions while allowing for transformations at the amine terminus. nih.gov This protecting group can be selectively removed to reveal the terminal alkyne, which can then undergo a variety of powerful chemical reactions.

Protiodesilylation and Alternative Desilylation Strategies

Protiodesilylation is the most common method for removing the TMS group, which involves the cleavage of the carbon-silicon bond and its replacement with a carbon-hydrogen bond, yielding the terminal alkyne. This transformation is typically achieved under mild conditions, which preserves other functional groups within the molecule.

Common reagents for protiodesilylation include:

Potassium carbonate in methanol: A mild and effective method for desilylation. nih.govgelest.com

Tetrabutylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF): A widely used fluoride source for cleaving silicon-carbon bonds. nih.govgelest.com

Silver nitrate (B79036): Catalytic amounts of silver nitrate can also effect protiodesilylation. researchgate.netorganic-chemistry.org

The choice of desilylation agent can be critical when other silyl (B83357) groups are present in the molecule, allowing for selective deprotection. nih.govgelest.com

ReagentConditionsSelectivity
K₂CO₃/MeOHMildCan be selective for TMS over more hindered silyl groups. nih.govgelest.com
TBAF/THFMildHighly effective for various silyl groups. nih.govgelest.com
AgNO₃ (catalytic)MildOffers an alternative for sensitive substrates. researchgate.netorganic-chemistry.org

Carbon-Carbon Cross-Coupling Reactions (e.g., Sonogashira, Hiyama)

Once deprotected, the resulting terminal alkyne is a valuable substrate for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of substituted alkynes and is widely used in the construction of complex organic molecules. wikipedia.org The reaction typically employs a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com In some cases, the TMS-protected alkyne can be used directly in a Sonogashira-type coupling, with in situ desilylation. wikipedia.org

The Hiyama coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org While less common for alkynylsilanes compared to the Sonogashira reaction, modified Hiyama conditions can be employed. The activation of the silicon-carbon bond, often with a fluoride source, is a key step in the catalytic cycle. organic-chemistry.orgwikipedia.org The Hiyama-Denmark coupling is a fluoride-free variant that utilizes a base to activate a silanol (B1196071) derivative. organic-chemistry.org

Nucleophilic Additions to the Alkyne (e.g., Hydroamination, Hydroazidation)

The internal alkyne of this compound, or its deprotected terminal alkyne counterpart, can undergo various nucleophilic addition reactions.

Hydroamination involves the addition of an N-H bond across the carbon-carbon triple bond. This can be an intramolecular process, where the amine moiety of the molecule itself adds to the alkyne, leading to the formation of cyclic enamines or imines. psu.eduacs.orgacs.org This cyclization is often catalyzed by transition metals, such as complexes of yttrium, rhodium, or gold. psu.edunih.govfrontiersin.orgnih.gov The regioselectivity of the addition (i.e., which carbon of the alkyne the nitrogen attaches to) can often be controlled by the choice of catalyst and substrate. Intermolecular hydroamination, the addition of an external amine, is also possible. frontiersin.orgresearchgate.netnih.gov

Hydroazidation , the addition of hydrazoic acid (HN₃) or an azide (B81097) source across the alkyne, can be used to synthesize vinyl azides. These intermediates are valuable precursors for the synthesis of nitrogen-containing heterocycles, such as triazoles, via "click" chemistry. nih.gov The hydroazidation of alkynes can be achieved through various methods, including photoredox catalysis. acs.orgnih.gov

Intramolecular Cyclization Reactions and Annulations

The spatial proximity of the amino group and the alkyne functionality in this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of valuable nitrogen-containing heterocyclic compounds.

The intramolecular hydroamination of aminoalkynes is a powerful method for the synthesis of cyclic imines and enamines, which are precursors to saturated N-heterocycles like pyrrolidines and piperidines. In the case of this compound, cyclization can theoretically proceed via two main pathways, dictated by the regioselectivity of the nucleophilic attack of the amine onto the activated alkyne.

A 5-endo-dig cyclization would lead to the formation of a six-membered piperidine (B6355638) derivative, while a 6-exo-dig cyclization would result in a seven-membered ring. However, based on Baldwin's rules, the 6-exo-dig pathway is generally favored for terminal alkynes. The presence of the trimethylsilyl group on the alkyne can influence the regioselectivity of this process.

The intramolecular hydroamination/cyclization of aminoalkenes has been effectively catalyzed by rare-earth metal silylamide complexes like Ln[N(SiMe₃)₂]₃ (Ln = Y, La, Nd) grafted onto mesoporous silica (B1680970). nih.gov These catalysts have shown high activity and recyclability, suggesting a potential route for the cyclization of this compound. nih.gov Gold-catalyzed intramolecular hydroamination is another well-established method for the synthesis of nitrogen heterocycles from aminoalkynes. mdpi.comcsic.es The choice of catalyst and reaction conditions is crucial in controlling the regioselectivity and efficiency of the cyclization. mdpi.com

Product Ring SizeCyclization ModeCatalyst Type (Example)Potential Product from this compound
5-membered5-exo-digTransition Metals (e.g., Gold, Platinum)Substituted Pyrroline
6-membered6-endo-digTransition Metals (e.g., Gold, Platinum)Substituted Piperidine
6-membered6-exo-digNot typically favored-

This table presents potential cyclization pathways for aminoalkynes in general, which can be extrapolated to this compound.

The reactivity of this compound can be further exploited in metal-catalyzed domino and cascade reactions to construct more complex polycyclic systems. arkat-usa.org These reactions involve a sequence of intramolecular transformations, often initiated by the activation of the alkyne by a metal catalyst. mdpi.com

For instance, a palladium-catalyzed cascade reaction involving the carbopalladation of the alkyne followed by an intramolecular C-N bond formation could lead to the synthesis of fused heterocyclic systems. The trimethylsilyl group can act as a control element, influencing the regioselectivity of the initial carbopalladation step. nih.gov Silylalkynes have been shown to be competent substrates in such cascade reactions, delivering desired products where alkyl-substituted alkynes might fail. nih.gov

Visible light-initiated silylation cyclization of alkynes with silylboronates or tris(trimethylsilyl)silane (B43935) represents another modern approach to generate diverse silylated fused cycles under mild conditions. researchgate.net This type of radical cascade cyclization could potentially be applied to this compound to create silicon-containing polycyclic structures. researchgate.net

Reaction TypeCatalystKey IntermediatePotential Product Scaffolds
Carbopalladation/Alkylation CascadePalladiumAlkenyl-Pd intermediateFunctionalized dihydrobenzofurans/N-heterocycles
Silylation CyclizationPhotocatalystSilyl radicalSilylated fused cycles
Sequential Hydration/CyclizationPlatinum-Eight-membered nitrogen heterocycles

This table summarizes metal-catalyzed cascade reactions applicable to functionalized alkynes, suggesting potential transformations for this compound.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, offer an efficient and atom-economical approach to complex molecules. nih.gov The bifunctional nature of this compound, with its nucleophilic amino group and reactive alkyne, makes it a suitable component for various MCRs.

Prominent isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for the synthesis of peptide-like scaffolds and other complex amides. researchgate.netbaranlab.orgresearchgate.netnih.govwikipedia.org In a Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, an isocyanide, and a carboxylic acid react to form an α-acylamino amide. researchgate.net this compound could serve as the amine component in such a reaction, leading to the formation of a complex product bearing the silylalkyne moiety, which could be further functionalized.

Similarly, in a Passerini three-component reaction (P-3CR), an aldehyde or ketone, an isocyanide, and a carboxylic acid combine to yield an α-acyloxy amide. wikipedia.org While the primary amine of this compound is not a direct participant in the classical Passerini reaction, modifications of this reaction or related MCRs could potentially incorporate this substrate.

Furthermore, MCRs involving aldehydes and secondary amines have been reported, suggesting that the primary amine of this compound could be derivatized in situ to participate in such transformations. researchgate.net A one-pot, six-component reaction has been described for the synthesis of tetrazole-triazole hybrids, showcasing the potential for high-order MCRs involving bifunctional starting materials like aminoalkynes. mdpi.com

MCR TypeKey ReactantsProduct TypePotential Role of this compound
Ugi ReactionAmine, Carbonyl, Isocyanide, Carboxylic Acidα-Acylamino amideAmine component
Passerini ReactionCarbonyl, Isocyanide, Carboxylic Acidα-Acyloxy amideNot a direct component, but could be used in related MCRs
Aza-Michael Domino Reaction6-Aminouracil, Aldehyde, Secondary AminePyrimido[4,5-d]pyrimidinesPotential for in-situ derivatization and participation
High-Order MCRsMultiple functionalized componentsComplex heterocyclic hybridsBifunctional starting material

This table outlines the potential application of this compound in various multicomponent reaction strategies based on the reactivity of aminoalkynes.

Mechanistic Investigations of Chemical Transformations Involving 6 Trimethylsilyl Hex 4 Yn 1 Amine

Elucidation of Reaction Pathways and Identification of Key Intermediates

The chemical reactivity of 6-(trimethylsilyl)hex-4-yn-1-amine is dominated by the interplay between its functional groups. The reaction pathways often involve the intramolecular interaction of the amine with the alkyne, frequently mediated by a metal catalyst.

In metal-catalyzed reactions, the initial step typically involves the coordination of the alkyne to the metal center. For instance, in gold-catalyzed cyclizations, a common pathway involves the formation of a gold acetylide intermediate, which then undergoes cyclization. kuleuven.befrontiersin.org Another proposed pathway in gold-catalyzed reactions of related aminoalkynes is the formation of a vinyl cation intermediate through the nucleophilic attack of the internal alkyne onto the activated allene (B1206475) (formed in situ). researchgate.net

Palladium-catalyzed reactions of similar aminoalkynes have been shown to proceed through different intermediates depending on the reaction conditions. For example, the palladium-catalyzed carbocyclization of aldehydes with alkynes is proposed to involve the formation of an enaminyne intermediate in situ. acs.org This intermediate then undergoes a C-C bond-forming step promoted by a Pd(II) species. In other palladium-catalyzed processes, such as alkylative cyclizations, an "anti-Wacker-type" oxidative addition of the alkyne to the palladium(0) center has been suggested as a key step. elsevierpure.com

Hydroamination reactions of alkynes, which are highly relevant to the intramolecular cyclization of this compound, can also proceed through various intermediates. Early transition metal catalysts, like those based on zirconium, are proposed to mediate hydroamination via a [2+2] cycloaddition between the metal-imido bond and the alkyne, forming a metallacyclobutene intermediate. libretexts.org

Key intermediates that have been proposed or identified in transformations involving similar alkynyl amines are summarized in the table below.

Reaction TypeProposed Key IntermediateMetal Catalyst
Gold-Catalyzed CyclizationVinyl Cation / Gold AcetylideAu
Palladium-Catalyzed CarbocyclizationEnaminynePd
Zirconium-Catalyzed HydroaminationMetallacyclobuteneZr
Palladium-Catalyzed Alkylative CyclizationVinylpalladium speciesPd

Detailed Analysis of Catalytic Cycles in Metal-Mediated Processes

The efficiency and selectivity of metal-mediated transformations of this compound are governed by the intricacies of the catalytic cycles.

Palladium-Catalyzed Cycles: A well-studied example is the Sonogashira coupling, which, although an intermolecular reaction, provides insights into the behavior of the alkynylsilane moiety. The catalytic cycle can operate with or without a copper co-catalyst. libretexts.orgwikipedia.org In the copper-free version, the cycle begins with the oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst. libretexts.org This is followed by the coordination of the alkyne and subsequent deprotonation by a base to form a palladium acetylide complex. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst. libretexts.org In the context of an intramolecular reaction of this compound, a similar sequence could be envisioned where the amine itself or an external base facilitates the deprotonation step. A plausible catalytic cycle for a palladium-catalyzed intramolecular aminopalladation is depicted below. It involves coordination of the alkyne, intramolecular attack of the amine (aminopalladation), and subsequent steps like protonolysis to release the cyclized product and regenerate the active catalyst. dicp.ac.cn

Gold-Catalyzed Cycles: Gold catalysts, particularly cationic gold(I) complexes, are highly effective for the cyclization of aminoalkynes. kuleuven.be The catalytic cycle for the hydroamination of allenes (which can be formed from alkynes) has been investigated in detail. nih.gov Studies suggest that a monomeric gold(I) complex is the active catalyst, and the reaction is first order in both gold and the allene, and zero order in the nucleophile. nih.gov This indicates that the rate-limiting step does not involve the nucleophile. nih.gov A general catalytic cycle for gold-catalyzed hydroamination involves the coordination of the alkyne to the Au(I) center, making it more electrophilic. The intramolecular nucleophilic attack by the amine then occurs, followed by protodeauration to release the cyclized product and regenerate the gold catalyst. nih.gov

Rhodium- and Zirconium-Catalyzed Cycles: In rhodium-catalyzed hydroaminations, a Rh-hydride species is often a key intermediate. chinesechemsoc.orgresearchgate.net The catalytic cycle can involve the insertion of the alkyne into the Rh-H bond. For zirconium-catalyzed cyclizations of aminoalkenes, mechanistic studies have shown that the breaking of the N-H bond is the turnover-limiting step in the catalytic cycle. nih.gov Kinetic isotope effect studies support a highly organized transition state. nih.gov

A comparison of proposed catalytic cycles for different metal-mediated transformations is presented below.

MetalKey Steps in Catalytic Cycle
PalladiumOxidative Addition, Transmetalation (if applicable), Reductive Elimination
GoldAlkyne Activation, Nucleophilic Attack, Protodeauration
RhodiumHydride Formation, Alkyne Insertion, Reductive Elimination
ZirconiumAmido Complex Formation, Alkyne Insertion, Protonolysis

Steric and Electronic Effects of the Trimethylsilyl (B98337) Group on Reactivity and Regioselectivity

The trimethylsilyl (TMS) group at the 6-position of the hex-4-yn-1-amine (B6237356) backbone exerts profound steric and electronic effects that significantly influence the reactivity and regioselectivity of its chemical transformations. nih.govnih.govthieme-connect.com

Steric Effects: The bulky nature of the TMS group can direct the approach of reagents or catalysts to the less hindered side of the molecule. pkusz.edu.cn In intramolecular cyclizations, this steric hindrance can influence the conformation of the transition state, thereby controlling the stereochemistry of the newly formed ring. For instance, in hydrosilylation reactions of related alkynes, the steric bulk of the silyl (B83357) group has been shown to be a key factor in determining the stereoselectivity of the addition. pkusz.edu.cn

Electronic Effects: The electronic properties of the TMS group are multifaceted. Silicon is more electropositive than carbon, leading to a polarization of the Si-C bond. The TMS group is also known for its ability to stabilize a β-carbocation or a partial positive charge, an effect known as β-silicon effect. Conversely, it can also stabilize an α-carbanion or a partial negative charge through d-p orbital overlap. nih.gov

In the context of this compound, the TMS group influences the electron density of the alkyne. This electronic perturbation can affect the rate and regioselectivity of metal-catalyzed reactions. For example, in a Ti-catalyzed pyrrole (B145914) synthesis with TMS-protected alkynes, the regioselectivity of the second alkyne insertion is believed to be driven by the α-silyl effect, which stabilizes the developing negative charge on the α-carbon during the insertion into the metallacycle. nih.gov The presence of the TMS group can also be essential for certain reactions to proceed at all. gelest.com

The influence of the TMS group on regioselectivity is also evident in the chemistry of silyl-substituted arynes, where it has been shown that the regioselectivity is not solely dictated by sterics but also by the distortion of the aryne and the resulting charge distribution. escholarship.orgacs.org

The following table summarizes the key effects of the trimethylsilyl group.

EffectDescriptionImpact on Reactivity and Selectivity
Steric HindranceThe large size of the TMS group obstructs access to one face of the molecule.Influences stereoselectivity by favoring attack from the less hindered side.
β-Silicon EffectStabilization of a positive charge at the β-position to the silicon atom.Can influence the regioselectivity of electrophilic additions to the alkyne.
α-Silyl EffectStabilization of a negative charge at the α-position to the silicon atom.Can direct the regioselectivity of nucleophilic or metal-mediated additions. nih.gov
Inductive EffectSilicon is more electropositive than carbon, leading to a polarized Si-C bond.Modulates the electron density of the alkyne, affecting its reactivity.

Mechanisms of Stereochemical Control in Chiral Transformations

Achieving stereochemical control in the synthesis of chiral molecules from this compound is a significant challenge and a key area of research. The mechanisms of stereocontrol typically involve the use of chiral catalysts or chiral auxiliaries.

Chiral Catalysts: The use of transition metal complexes with chiral ligands is a powerful strategy for enantioselective transformations. In asymmetric hydroamination reactions, for example, chiral rhodium or iridium catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. researchgate.netnih.gov The mechanism of stereochemical induction often involves the formation of a diastereomeric intermediate between the chiral catalyst and the substrate. The energy difference between these diastereomeric transition states then determines the enantiomeric excess of the product. For instance, in zirconium-catalyzed cyclization of aminoalkenes, chiral ligands on the zirconium center lead to highly enantioselective product formation. nih.govresearchgate.net

Chiral Auxiliaries: An alternative approach involves the temporary attachment of a chiral auxiliary to the substrate. This chiral auxiliary can direct the stereochemical outcome of a subsequent reaction. For example, in gold-catalyzed cyclizations, the use of a chiral auxiliary attached to a similar enyne substrate has been shown to induce high levels of stereoselectivity. researchgate.net The auxiliary is typically removed in a later step.

The mechanism of stereocontrol can also be influenced by the conformation of key intermediates. In some diastereoselective reactions, the preferred conformation of an imine intermediate, which can be influenced by steric and electronic factors, dictates the facial selectivity of a subsequent nucleophilic attack. nih.gov

The table below outlines common strategies for stereochemical control.

StrategyMechanism of StereocontrolExample
Chiral Metal CatalystFormation of diastereomeric transition states with different energies.Rhodium-catalyzed asymmetric hydroamination. researchgate.net
Chiral AuxiliaryThe auxiliary blocks one face of the molecule or forces a specific conformation.Gold-catalyzed stereoselective cyclization. researchgate.net
Substrate ControlInherent chirality in the substrate or the preferential formation of a specific diastereomeric intermediate.Conformationally controlled addition to an imine. nih.gov

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures and Natural Product Synthesis

The strategic placement of a nucleophilic amino group and a modifiable alkyne moiety within the same molecule positions 6-(trimethylsilyl)hex-4-yn-1-amine as a key precursor for the assembly of intricate molecular structures. The trimethylsilyl (B98337) group serves as a removable protecting group for the alkyne, allowing for its participation in reactions at a desired stage of a synthetic sequence. This controlled reactivity is crucial in the multi-step synthesis of complex target molecules, including natural products and their analogues.

While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, the utility of structurally similar silylated alkynes is well-established. For instance, silyl-protected alkynes are common intermediates in the synthesis of complex polyketides, where the alkyne can be elaborated into various functional groups. The amino group in this compound offers an additional handle for forming carbon-nitrogen bonds, which are prevalent in many biologically active natural products.

A significant application of similar building blocks is in the synthesis of chiral hexynones, which are valuable precursors for photosynthetic hydroporphyrins. rsc.org The synthesis of these complex structures often involves the coupling of multiple fragments, where the functionalities present in compounds like this compound can be strategically employed. For example, the amino group could be acylated or alkylated, while the alkyne, after desilylation, could participate in coupling reactions to build the carbon skeleton.

The table below illustrates potential synthetic transformations of this compound that are foundational to the construction of complex molecules.

TransformationReagents and ConditionsResulting FunctionalityRelevance to Complex Synthesis
N-AcylationAcyl chloride, baseAmideIntroduction of peptidic linkages
N-AlkylationAlkyl halide, baseSecondary or tertiary amineModification of basicity and steric environment
DesilylationFluoride (B91410) source (e.g., TBAF)Terminal alkyneEnables subsequent C-C bond formation (e.g., Sonogashira coupling)
Hydration of AlkyneAcid, Hg(II) catalystKetoneIntroduction of a carbonyl group for further functionalization
Reduction of AlkyneH₂, Lindlar's catalyst or Na/NH₃(Z)- or (E)-AlkeneControl of stereochemistry in the carbon backbone

These transformations highlight the synthetic flexibility offered by this compound, making it a powerful tool for chemists engaged in the synthesis of complex and biologically significant molecules.

Precursor to Structurally Diverse Heterocyclic Scaffolds

The intramolecular reactions of aminoalkynes are a powerful strategy for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. This compound is an ideal substrate for such transformations, as the amino and alkyne groups are separated by a flexible alkyl chain, facilitating cyclization.

The synthesis of N-heterocycles is of immense importance in medicinal chemistry, as these scaffolds are present in a vast number of pharmaceuticals. nih.govbiointerfaceresearch.com The ability to generate diverse heterocyclic structures from a single, readily accessible precursor is highly valuable. Intramolecular hydroamination/cyclization of aminoalkenes, a related transformation, has been shown to be effectively catalyzed by rare-earth metal complexes. nih.gov This suggests that similar catalytic systems could be employed for the cyclization of aminoalkynes like this compound.

Furthermore, visible light-initiated silylation cyclization of alkynes has emerged as a mild and efficient method to produce diverse silylated fused cycles. researchgate.net The trimethylsilyl group in this compound can play a crucial role in directing the regioselectivity of such cyclizations. gelest.com The cyclization of alkynes containing heteroatoms is a key strategy for the synthesis of various heterocycles. researchgate.net General methods for the preparation of nitrogen-containing heterocycles often involve the cyclization of precursors containing both a nucleophilic nitrogen and a reactive π-system. clockss.orgresearchgate.net

Depending on the reaction conditions and the catalyst employed, a variety of heterocyclic rings can be accessed from this compound. The table below outlines some potential heterocyclic products.

Heterocyclic ProductReaction TypePotential Catalysts/Reagents
Pyrrolidines/PiperidinesIntramolecular HydroaminationTransition metal catalysts (e.g., Au, Pt, Ru), Lewis acids
Dihydropyridines[4+2] CycloadditionDienophiles (after initial functionalization)
Imidazoles/PyrazolesCondensation with 1,2-dicarbonyls or hydrazinesAcid or base catalysis
Triazoles[3+2] Cycloaddition with azides (Click Chemistry)Copper(I) catalysts

The versatility of this compound as a precursor to these and other heterocyclic systems underscores its significance in synthetic organic chemistry.

Development of Novel Ligands and Catalysts

The primary amine functionality of this compound serves as a convenient handle for the synthesis of novel ligands for transition metal catalysis. By reacting the amine with various electrophiles, a wide array of mono- and bidentate ligands can be prepared. For example, condensation with aldehydes or ketones can yield Schiff base ligands, which are known to coordinate with a variety of metals. nih.gov

The development of new ligands is crucial for advancing the field of catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. The alkyne moiety in this compound can also be incorporated into the ligand structure, potentially leading to ligands with unique electronic and steric properties. For instance, the alkyne could be part of a larger conjugated system or could be used to attach the ligand to a solid support.

While specific examples of ligands derived directly from this compound are not prevalent in the literature, the synthesis of borane-trimethylamine complexes and their use in catalysis is a well-established area of research. semanticscholar.org This demonstrates the utility of amine-containing molecules in catalyst development.

The table below presents some classes of ligands that could be synthesized from this compound and their potential applications in catalysis.

Ligand ClassSynthetic ApproachPotential Metal ComplexesPotential Catalytic Applications
Schiff Base LigandsCondensation with aldehydes/ketonesPd, Cu, Ni, CoCross-coupling reactions, oxidation, reduction
Amine-Phosphine LigandsReaction with chlorophosphinesRh, Ru, Ir, PdAsymmetric hydrogenation, hydroformylation
N-Heterocyclic Carbene (NHC) PrecursorsMulti-step synthesis involving cyclizationRu, Pd, AuOlefin metathesis, C-H activation
Pincer LigandsMulti-step synthesis to create a tridentate structurePd, Pt, NiDehydrogenation, C-H functionalization

The ability to readily synthesize a variety of ligands from this single precursor highlights its potential to contribute to the discovery of new and improved catalytic systems.

Contributions to Material Science and Polymer Chemistry

Silicon-containing polymers often exhibit unique and desirable properties, such as high thermal stability, gas permeability, and interesting optical and electronic properties. researchgate.netmdpi.com this compound, with its polymerizable alkyne functionality and an amino group that can be used for further modification, is a promising monomer for the synthesis of novel silicon-containing polymers.

The polymerization of alkynes can be achieved through various methods, including metathesis polymerization. Poly[1-(trimethylsilyl)-1-propyne] is a well-known polymer with extremely high gas permeability, synthesized via metathesis polymerization. kaust.edu.sa This suggests that polymers derived from this compound could also exhibit interesting gas transport properties. Anionic polymerization of other silyl-containing monomers has also been explored. researchgate.net

Furthermore, the amino group can be utilized to create functional polymers. For example, it can be used to initiate ring-opening polymerization of cyclic monomers like caprolactone (B156226) or lactide, leading to the formation of block copolymers with a polysiloxane segment and a polyester (B1180765) segment. The synthesis of polymethyl(trimethylsiloxy)siloxane by anionic ring-opening polymerization of a cyclotrisiloxane (B1260393) is a known process. researchgate.net Additionally, the amino groups can be used to crosslink polymer chains, leading to the formation of thermosets with enhanced mechanical and thermal properties. The polymerization of hex-1-ene initiated by diimine complexes has been studied, and similar catalytic systems could be investigated for the polymerization of monomers derived from this compound. researchgate.net

The table below summarizes potential polymer architectures that could be synthesized using this compound and their potential applications.

Polymer TypePolymerization MethodPotential PropertiesPotential Applications
PolyalkyneMetathesis PolymerizationHigh gas permeability, processabilityGas separation membranes, sensors
Functional PolysiloxaneRing-Opening Polymerization (initiated by the amine)Biocompatibility, tunable propertiesDrug delivery, biomaterials
Crosslinked PolymersPost-polymerization modification of the amino groupsHigh thermal stability, mechanical strengthHigh-performance coatings, adhesives
CopolymersCombination with other monomersTailored propertiesAdvanced functional materials

The potential for creating a diverse range of silicon-containing polymers from this compound makes it a compound of interest for the development of new materials with advanced applications.

Analytical Research Methodologies for 6 Trimethylsilyl Hex 4 Yn 1 Amine and Its Derivatives

Application of Spectroscopic Techniques for Structural Elucidation of Reaction Products (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of 6-(trimethylsilyl)hex-4-yn-1-amine and its reaction products. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used to provide detailed information about the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide characteristic signals corresponding to the different chemical environments of the protons and carbon atoms in the molecule.

In the ¹³C NMR spectrum, the carbons of the TMS group would produce a signal at a low chemical shift. The sp-hybridized carbons of the alkyne would resonate in the range of 80-100 ppm. The remaining sp³-hybridized carbons of the hexyl chain would appear at distinct chemical shifts, with the carbon attached to the nitrogen atom being the most deshielded.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in confirming the molecular weight and deducing the structure. While experimental mass spectra for this compound are not widely published, predicted data is available. uni.lu

In a typical mass spectrum of a trimethylsilylated compound, a characteristic fragment ion with an m/z of 73, corresponding to the [Si(CH₃)₃]⁺ cation, is often observed. nist.gov The fragmentation of the parent molecule would likely involve cleavages at the C-C bonds and the C-N bond, leading to a series of fragment ions that can be used to piece together the structure. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the molecule and its fragments. nist.gov

Predicted Mass Spectrometry Data for this compound Adducts uni.lu
Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺170.13596141.4
[M+Na]⁺192.11790149.2
[M-H]⁻168.12140140.4
[M+NH₄]⁺187.16250160.2
[M+K]⁺208.09184147.1
[M+H-H₂O]⁺152.12594130.9

Chromatographic Separations for Reaction Monitoring and Purification (e.g., GC, HPLC)

Chromatographic techniques are essential for both monitoring the progress of reactions involving this compound and for purifying the final products. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be an effective method for its analysis. nist.govnih.gov The choice of the GC column is critical, with non-polar or medium-polarity columns often being suitable for silylated compounds. The retention time of the compound would be a key parameter for its identification and quantification. In a reaction mixture, the appearance of the product peak and the disappearance of the reactant peaks can be monitored over time to determine the reaction's endpoint. For related trimethylsilyl (B98337) derivatives of other amino compounds, GC-MS has proven effective in separating and identifying reaction products, even when they are thermally labile. nist.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both analytical and preparative-scale separations. For a compound like this compound, which contains a basic amino group, reversed-phase HPLC would be a suitable method. A C18 or C8 column could be used with a mobile phase consisting of a mixture of an aqueous buffer (often with an acidic modifier like trifluoroacetic acid to improve peak shape for amines) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By collecting the fractions corresponding to the desired peak, highly pure samples of the compound can be obtained. nih.gov Preparative HPLC is particularly useful for isolating products from complex reaction mixtures for further characterization. nist.gov

General Chromatographic Conditions for Related Compounds
TechniqueStationary PhaseTypical Mobile/Carrier GasDetectionApplication
GCFused silica (B1680970) capillary column (e.g., 5% diphenyl) nist.govHelium nist.govMass Spectrometry (MS) nist.govReaction monitoring, impurity profiling
HPLCReversed-phase (e.g., C18) nih.govAcetonitrile/Water with modifier nih.govUV, MSPurification, quantification

Advanced Characterization Techniques (e.g., X-ray Crystallography for Absolute Stereochemistry)

In cases where the reaction products of this compound are crystalline and possess stereocenters, X-ray Crystallography stands as the definitive method for determining their three-dimensional structure and absolute stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

While there are no published crystal structures of this compound itself, the technique has been successfully applied to derivatives of similar silylated molecules and other nitrogen-containing heterocyclic compounds. mdpi.comnih.gov For instance, if this compound were to be used in a cyclization reaction to form a chiral product, X-ray crystallography of the resulting crystalline derivative would unambiguously establish the relative and absolute configuration of the newly formed stereocenters. This information is often critical in fields such as medicinal chemistry and materials science, where the specific stereoisomer can have vastly different biological activity or material properties.

The ability to obtain a single crystal of suitable quality is a prerequisite for this technique. The insights gained from an X-ray crystal structure are invaluable, providing a level of structural detail that is unattainable with other analytical methods.

Future Research Directions and Synthetic Innovations

Design and Development of Next-Generation Catalytic Systems

The activation and functionalization of the alkyne and amine moieties in molecules like 6-(trimethylsilyl)hex-4-yn-1-amine are heavily reliant on catalysis. Future advancements will focus on creating novel catalysts that offer higher precision, efficiency, and sustainability.

A significant challenge in the catalysis of alkyne reactions is achieving high enantioselectivity, partly due to the linear coordination of the alkyne to the metal center, which places chiral ligands far from the reaction site. nih.gov The design of new-generation ligands is crucial to overcome this limitation. nih.gov Research is moving towards ligands that can establish secondary interactions with the substrate, thereby creating a more rigid and selective catalytic environment. For gold(I) catalysts, which are excellent for activating alkynes, innovative ligand designs are being explored to improve the transfer of chiral information. nih.gov Similarly, for palladium-catalyzed reactions, rational ligand design is essential for facilitating challenging cross-coupling reactions, especially with sterically hindered amines.

Next-generation catalysts are also likely to feature earth-abundant and non-toxic metals, moving away from precious metals like palladium and platinum. For instance, complexes based on iron, cobalt, and nickel are being investigated for hydrosilylation and other alkyne functionalizations. researchgate.net The development of bis(silylene)pyridine cobalt(III) precatalysts for C(sp²)-H borylation is an example of this trend. researchgate.net

Table 1: Potential Next-Generation Catalytic Systems for Functionalized Silylalkynes

Catalyst Type Metal Center Ligand Design Focus Potential Application for this compound
Chiral Gold(I) Complexes Au Axially chiral biaryls, remote basic groups Asymmetric intramolecular cyclization (e.g., hydroamination/cyclization)
Palladium Cross-Coupling Pd Bulky, electron-rich phosphines C-N bond formation, arylation of the primary amine
Earth-Abundant Metal Catalysts Co, Fe, Ni Pincer ligands, N-heterocyclic carbenes (NHCs) Hydrosilylation, C-H activation, alkyne coupling reactions
Silylene-Based Catalysts Ir, Co N-heterocyclic silylenes (NHSi) Hydrodefluorination, C-H borylation

Exploration of Novel Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions (MCRs) are powerful strategies for rapidly building molecular complexity from simple starting materials in a single pot, which enhances efficiency and reduces waste. nih.govbeilstein-journals.orgrsc.org The multiple functional groups of this compound make it an excellent candidate for the development of novel reaction sequences of this type.

Future research will likely explore cascade reactions where the amine and alkyne moieties react sequentially. For example, an initial amine-mediated Michael addition could be followed by an intramolecular reaction involving the alkyne, such as a Stetter or aza-Diels-Alder reaction. nih.gov Such sequences allow for the construction of complex heterocyclic systems in a highly controlled manner. nih.gov The development of multicatalytic systems, where two or more catalysts operate compatibly in the same pot to promote different steps of the cascade, is a particularly promising area. nih.gov

Multicomponent reactions involving alkynes and amines are well-established for synthesizing molecules like propargylamines. rsc.org Future work will likely expand the scope of these reactions to include the silyl (B83357) group as a reactive handle or a control element. For instance, a four-component reaction could involve the amine, the alkyne (after desilylation), an aldehyde, and an isocyanide (Ugi reaction) to generate complex peptide-like structures. beilstein-journals.org The development of such reactions would provide rapid access to diverse chemical libraries for drug discovery and materials science. beilstein-journals.orgrsc.org

Table 2: Hypothetical Cascade and Multicomponent Reactions with this compound

Reaction Type Reactants Potential Product
Cascade Reaction This compound + α,β-unsaturated aldehyde Densely functionalized piperidine (B6355638) derivative via intramolecular aza-Michael addition/cyclization
Multicomponent Reaction (A³ Coupling) This compound + Aldehyde + Terminal Alkyne Substituted propargylamine with further functionality
Multicomponent Reaction (Ugi-type) This compound + Aldehyde + Isocyanide + Carboxylic Acid Complex α-acylamino amide scaffold

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, reproducibility, and process control. nih.govrsc.org For a molecule like this compound, flow chemistry can enable safer handling of reagents and intermediates, as well as precise control over reaction parameters like temperature and residence time, which is crucial for selective transformations of the multiple functional groups. nih.gov

Future research will focus on developing multi-step flow syntheses where different reactors or cartridges containing immobilized catalysts or reagents are connected in series. thieme-connect.de This would allow for the synthesis, functionalization, and purification of complex molecules derived from this compound in a continuous, automated fashion. For example, a flow setup could involve an initial amination reaction, followed by a cyclization step in a heated coil, and then an in-line purification to remove excess reagents. thieme-connect.deresearchgate.net

Furthermore, the integration of flow chemistry with automated synthesis platforms powered by artificial intelligence (AI) and robotics is set to revolutionize chemical synthesis. nih.govyoutube.com These platforms can design synthetic routes, optimize reaction conditions, and execute experiments with high throughput. youtube.com By applying these technologies to substrates like this compound, researchers can rapidly explore its chemical space, discover new reactions, and develop optimized synthetic pathways for valuable target molecules in a fraction of the time required by manual methods. youtube.comfu-berlin.de

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Reaction

Parameter Batch Synthesis Flow Synthesis
Safety Higher risk due to large volumes of reagents and potential for thermal runaways. Inherently safer due to small reactor volumes and excellent heat transfer. rsc.org
Scalability Often requires re-optimization of reaction conditions for scale-up. Easily scalable by running the system for longer or using multiple reactors in parallel ("numbering-up"). rsc.org
Process Control Difficult to maintain precise control over temperature and mixing. Precise control over residence time, temperature, and stoichiometry. rsc.org
Reproducibility Can vary between batches due to inconsistencies in conditions. Highly reproducible due to consistent and automated control. rsc.org

Advancements in Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, minimize energy consumption, and use safer chemicals. arkat-usa.orgmgesjournals.com Future innovations in the synthesis and use of this compound will be heavily influenced by these principles.

A key area of development is the replacement of hazardous solvents with greener alternatives like water, bio-based solvents (e.g., ethyl lactate, 2-MeTHF), or even conducting reactions under solvent-free conditions. arkat-usa.orgyoutube.com For instance, metal-free hydroamination of alkynes has been successfully demonstrated in ethylene (B1197577) glycol, which acts as a solvent and promoter through hydrogen bonding. thieme.de The use of deep eutectic solvents, which are biodegradable and low-cost, is another promising avenue. nih.gov

The development of recyclable catalysts is another cornerstone of sustainable chemistry. mdpi.com Heterogenizing homogeneous catalysts by anchoring them to solid supports (e.g., silica (B1680970), polymers, or metal-organic frameworks) allows for easy separation and reuse, reducing waste and cost. mdpi.com For alkyne functionalization, various recyclable catalytic systems are being explored, including copper(I) on silica for cycloaddition reactions and polysiloxane-encapsulated platinum nanoparticles for hydrosilylation. mdpi.com

Finally, the use of renewable feedstocks derived from biomass is a major goal of green chemistry. kit.edu While the synthesis of this compound itself may not start from biomass, its derivatives could be used in processes that involve renewable materials. Organosilicon compounds, in general, are being explored for their roles in enhancing the performance of materials derived from renewable resources. nih.gov

Table 4: Green Chemistry Approaches for the Synthesis and Functionalization of Silylalkynes

Green Chemistry Principle Application in Silylalkyne Chemistry
Atom Economy Designing cascade and multicomponent reactions that incorporate most atoms from the reactants into the final product. beilstein-journals.org
Safer Solvents & Auxiliaries Using water, bio-ethanol, or deep eutectic solvents instead of chlorinated or volatile organic solvents. arkat-usa.orgnih.gov
Catalysis Employing highly efficient and recyclable catalysts, preferably based on earth-abundant metals, to minimize waste. mdpi.com
Use of Renewable Feedstocks Exploring synthetic routes that utilize starting materials derived from biomass. kit.edu
Design for Energy Efficiency Utilizing flow chemistry for better heat transfer and exploring reactions that proceed at ambient temperature. rsc.orgyoutube.com

Q & A

Q. What are the critical safety considerations when handling 6-(Trimethylsilyl)hex-4-yn-1-amine in laboratory settings?

Methodological Answer:

  • Hazard Identification : The compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) based on analogous terphenylamine SDS .
  • Safety Protocols : Use fume hoods, wear nitrile gloves, and employ full-face protection during synthesis. Store in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation .
  • Emergency Response : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a toxicologist with the SDS .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify the trimethylsilyl group (δ ~0.1 ppm for 1H^1H) and alkyne protons (δ ~2.5–3.5 ppm) .
    • IR : Confirm the alkyne C≡C stretch (~2100–2260 cm1^{-1}) and amine N-H stretches (~3300 cm1^{-1}) .
    • Mass Spectrometry : Validate molecular weight (e.g., 245.3184 g/mol for a related terphenylamine) via high-resolution MS .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

  • Alkyne Protection : Start with hex-4-yn-1-amine and protect the alkyne via trimethylsilylation using TMSCl in the presence of a base (e.g., Et3_3N) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Monitor by TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric and Electronic Effects : The TMS group stabilizes the alkyne via σ-donation, reducing undesired side reactions (e.g., polymerization). It also acts as a directing group in Sonogashira couplings .
  • Comparative Studies : Replace TMS with other groups (e.g., -SiMe2_2Ph) to evaluate reaction yields and regioselectivity in Pd-catalyzed systems .

Q. How can researchers resolve contradictions in reported toxicity data for silylated amines?

Methodological Answer:

  • Data Triangulation : Cross-reference SDS from multiple vendors (e.g., Indagoo vs. Aladdin Scientific) and validate via in vitro assays (e.g., OECD 429 for skin sensitization) .
  • Computational Modeling : Use QSAR models to predict acute toxicity (oral LD50_{50}) and compare with experimental data .

Q. What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

  • Degradation Pathways : Monitor hydrolysis of the TMS group under humid conditions via GC-MS. Store samples with molecular sieves (3Å) in amber vials .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and analyze purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can mechanistic studies elucidate the role of this compound in organocatalytic reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Substitute deuterium at the amine position to study rate-determining steps in catalytic cycles .
  • DFT Calculations : Model transition states to identify electronic contributions of the TMS group (e.g., charge distribution via NBO analysis) .

Data-Driven Research Questions

Q. What analytical techniques are most robust for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS : Use a reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus) with ESI-MS detection (positive ion mode) to identify byproducts (e.g., desilylated amines) .
  • Limits of Detection (LOD) : Achieve sub-ppm sensitivity via calibration curves with internal standards (e.g., deuterated analogs) .

Q. How can researchers validate the biological activity of derivatives of this compound?

Methodological Answer:

  • Inhibition Assays : Test derivatives at 1–10 μM concentrations in kinase or protease assays (e.g., % inhibition ± SEM, n=3 replicates) .
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., TMS vs. -CO2_2Me) with IC50_{50} values using multivariate regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.